
Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate is a chemical compound with the molecular formula C15H18O3. It is known for its applications in organic synthesis and is used as a reactant in various chemical reactions. This compound is characterized by its unique structure, which includes a butyl ester group and a methoxypropynyl group attached to a benzoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate typically involves the esterification of 4-(3-methoxyprop-1-YN-1-YL)benzoic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate undergoes various types of chemical reactions, including:
Oxidation: The methoxypropynyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate has several applications in scientific research:
Chemistry: Used as a reactant in organic synthesis to prepare various derivatives and intermediates.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate involves its interaction with specific molecular targets and pathways. The methoxypropynyl group can undergo nucleophilic addition reactions, while the benzoate moiety can participate in electrophilic aromatic substitution reactions. These interactions lead to the formation of various products and intermediates, which can exert different effects depending on the context of their use .
Comparison with Similar Compounds
Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate can be compared with similar compounds such as:
Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate: Similar structure but with a methyl ester group and a hydroxypropynyl group.
3-(3-methoxyprop-1-yn-1-yl)benzaldehyde: Contains an aldehyde group instead of a benzoate moiety.
Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: Features a methoxy-oxopropenyl group instead of a methoxypropynyl group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
CAS No. |
827028-19-3 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
butyl 4-(3-methoxyprop-1-ynyl)benzoate |
InChI |
InChI=1S/C15H18O3/c1-3-4-12-18-15(16)14-9-7-13(8-10-14)6-5-11-17-2/h7-10H,3-4,11-12H2,1-2H3 |
InChI Key |
JDUNUBDFIDQYTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C#CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


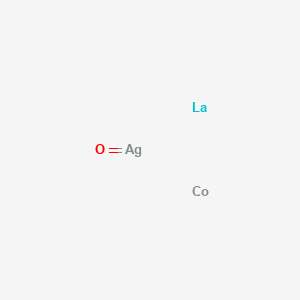
![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)
![2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane](/img/structure/B12522786.png)
silane](/img/structure/B12522793.png)
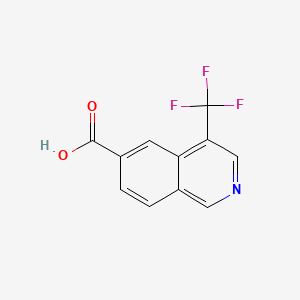
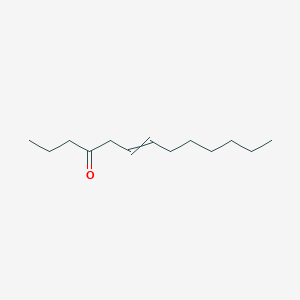
![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
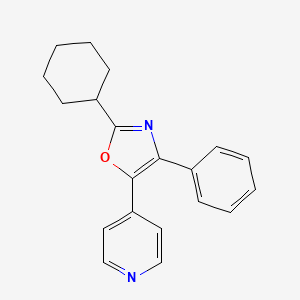


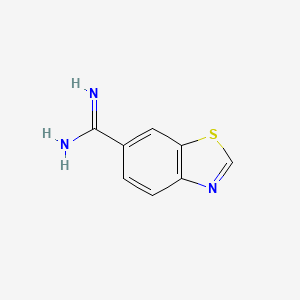
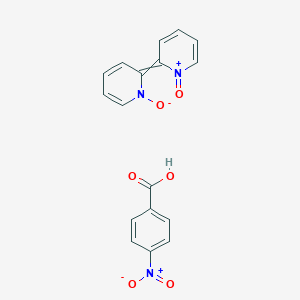
![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
![2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid](/img/structure/B12522856.png)
